molecular formula C11H14BrNO2 B8177137 Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B8177137
M. Wt: 272.14 g/mol
InChI Key: BMSXQYNBKNTGMX-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its bromine substitution at the 3rd position and an ethyl ester group at the 2nd position of the indole ring. It is a white to yellow solid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 4,5,6,7-tetrahydroindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3rd position. This is followed by the esterification of the resulting bromoindole with ethyl chloroformate under basic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Boronic acids and palladium catalysts under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoindole derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSXQYNBKNTGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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